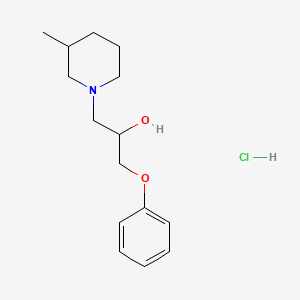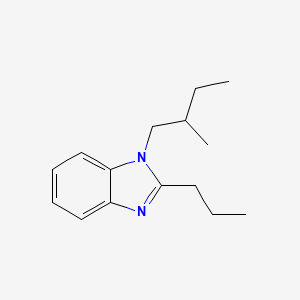
1-(3-methyl-1-piperidinyl)-3-phenoxy-2-propanol hydrochloride
Vue d'ensemble
Description
1-(3-methyl-1-piperidinyl)-3-phenoxy-2-propanol hydrochloride is a chemical compound that is commonly known as Propranolol. It is a beta-blocker that is used to treat various medical conditions such as high blood pressure, angina, and arrhythmia. Propranolol has been widely studied for its potential therapeutic applications in several areas, including neuroscience, oncology, and cardiology.
Mécanisme D'action
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the fight or flight response. By blocking these receptors, Propranolol reduces the effects of adrenaline and other stress hormones, which can help to reduce blood pressure, heart rate, and anxiety.
Biochemical and Physiological Effects:
Propranolol has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and anxiety, and may also have anti-inflammatory and anti-cancer effects. Propranolol has been shown to cross the blood-brain barrier, which allows it to have effects on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Propranolol has several advantages for lab experiments, including its well-established safety profile and its ability to cross the blood-brain barrier. However, Propranolol also has several limitations, including its potential to interact with other drugs and its variable effects on different individuals.
Orientations Futures
There are several future directions for research on Propranolol. In neuroscience, Propranolol may have potential applications in the treatment of PTSD and other anxiety disorders. In oncology, Propranolol may have potential applications in the treatment of certain types of cancer. In cardiology, Propranolol may continue to be studied for its potential therapeutic applications in the treatment of high blood pressure, angina, and arrhythmia. Additionally, further research is needed to better understand the biochemical and physiological effects of Propranolol, as well as its potential interactions with other drugs.
Applications De Recherche Scientifique
Propranolol has been widely studied for its potential therapeutic applications in several areas, including neuroscience, oncology, and cardiology. In neuroscience, Propranolol has been shown to reduce the emotional intensity of traumatic memories and may have potential applications in the treatment of post-traumatic stress disorder (PTSD). In oncology, Propranolol has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth and metastasis of certain types of cancer cells. In cardiology, Propranolol is commonly used to treat high blood pressure, angina, and arrhythmia.
Propriétés
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-13-6-5-9-16(10-13)11-14(17)12-18-15-7-3-2-4-8-15;/h2-4,7-8,13-14,17H,5-6,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVFVCWJEGIOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-3-phenoxypropan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({[5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4083171.png)
![N-(1-{4-ethyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4083193.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4083199.png)
![7-(difluoromethyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083218.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4083226.png)
![2-[7-(2-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4083227.png)


![3-isobutyl-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]isoxazole-5-carboxamide](/img/structure/B4083240.png)
![2-{[2-(4-morpholinyl)ethyl]amino}-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4083253.png)
![Furan-2-carboxylic acid {[3-(4-bromo-phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl]-methyl}-(tetrahydro-furan-2-ylmethyl)-amide](/img/structure/B4083262.png)
![3-{2-[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4083269.png)
![3-nitro-N-phenyl-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4083272.png)
